molecular formula C9H14N2O2S B13637982 Ethyl 2-amino-5-propyl-4-thiazolecarboxylate CAS No. 77505-82-9

Ethyl 2-amino-5-propyl-4-thiazolecarboxylate

Cat. No.: B13637982
CAS No.: 77505-82-9
M. Wt: 214.29 g/mol
InChI Key: ILUNNRMSFNDZTG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-propyl-4-thiazolecarboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a propyl substituent on the thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-propyl-4-thiazolecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then further reacted with propyl bromide under basic conditions to introduce the propyl group at the 5-position of the thiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-propyl-4-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-amino-5-propyl-4-thiazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-propyl-4-thiazolecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the propyl group at the 5-position.

    Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate: Contains a phenyl group instead of a propyl group.

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains a methyl group instead of a propyl group.

Uniqueness: Ethyl 2-amino-5-propyl-4-thiazolecarboxylate is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

ethyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)11-9(10)14-6/h3-5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUNNRMSFNDZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256308
Record name Ethyl 2-amino-5-propyl-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77505-82-9
Record name Ethyl 2-amino-5-propyl-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77505-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-propyl-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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